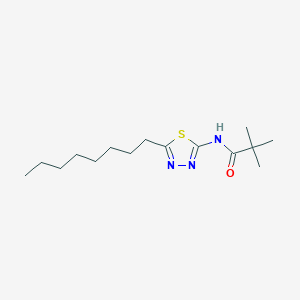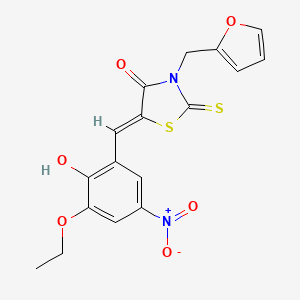![molecular formula C24H26ClN3O2S B4585530 (5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)
(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazole derivative under specific conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2-methoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5E)-5-(2-ethoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Uniqueness
(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is unique due to the presence of the butoxy group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in lipophilicity, steric effects, and electronic properties, which can influence the compound’s interaction with molecular targets and its overall biological activity.
Properties
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-15-30-21-10-5-4-7-18(21)16-22-23(29)26-24(31-22)28-13-11-27(12-14-28)20-9-6-8-19(25)17-20/h4-10,16-17H,2-3,11-15H2,1H3/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSPGHJHDXCYNL-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4585459.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B4585461.png)

![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4585466.png)
![(2E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B4585474.png)

![4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid](/img/structure/B4585511.png)
![(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B4585518.png)
![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)
![ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4585534.png)
![2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)
